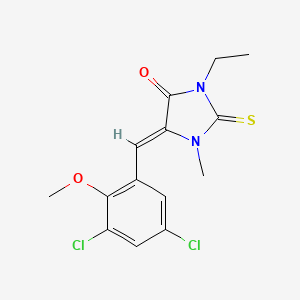![molecular formula C18H22N4O3 B4672124 2-{4-[2-(2-methoxyphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4672124.png)
2-{4-[2-(2-methoxyphenoxy)propanoyl]-1-piperazinyl}pyrimidine
Overview
Description
2-{4-[2-(2-methoxyphenoxy)propanoyl]-1-piperazinyl}pyrimidine is a chemical compound that has been extensively researched for its potential use in various scientific fields. This compound is also known as MP-10 and has shown promising results in the areas of neuroscience and pharmacology.
Mechanism of Action
The exact mechanism of action of MP-10 is not fully understood. However, it is believed to act as a dopamine D2 receptor agonist, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
MP-10 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its potential use in the treatment of neurological disorders. Additionally, MP-10 has been shown to have anti-inflammatory effects and may have potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using MP-10 in lab experiments is its unique structure and mechanism of action, which may lead to the development of new drugs and treatments. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.
Future Directions
There are several future directions for research on MP-10. One area of focus is the development of targeted therapies for neurological disorders based on the compound's mechanism of action. Additionally, there is potential for the use of MP-10 in drug discovery and development. Further research is also needed to fully understand the compound's biochemical and physiological effects.
Scientific Research Applications
MP-10 has been studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. It has also been shown to have potential as an anti-cancer agent. Additionally, MP-10 has been studied for its use in drug discovery and development due to its unique structure and mechanism of action.
properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-14(25-16-7-4-3-6-15(16)24-2)17(23)21-10-12-22(13-11-21)18-19-8-5-9-20-18/h3-9,14H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXISAVJRVYFUDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC=CC=N2)OC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



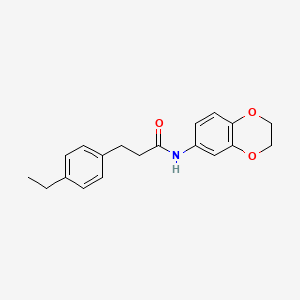


![1-methyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4672064.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4672070.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4672079.png)
![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4672086.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-1-azepanecarbothioamide](/img/structure/B4672101.png)
![4-[(4-tert-butylphenyl)sulfonyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B4672115.png)
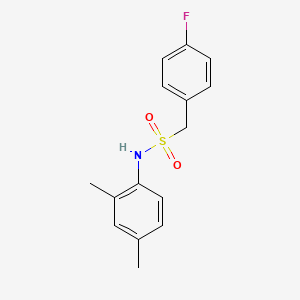
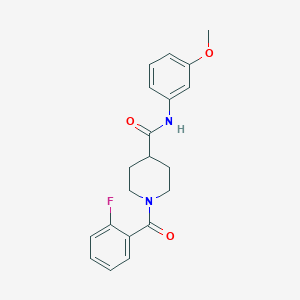
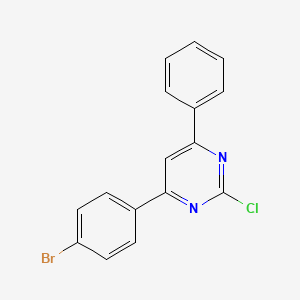
![4-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]-2,6-dimethylmorpholine](/img/structure/B4672139.png)
